
((2,6-Difluorophenyl)sulfonyl)phenylalanine
Descripción general
Descripción
((2,6-Difluorophenyl)sulfonyl)phenylalanine is a chemical compound with the molecular formula C15H13F2NO4S . It is available from various suppliers .
Molecular Structure Analysis
The molecular structure of((2,6-Difluorophenyl)sulfonyl)phenylalanine consists of a phenylalanine core with a 2,6-difluorophenylsulfonyl group attached . The exact structure can be found in various chemical databases . Physical And Chemical Properties Analysis
The physical and chemical properties of((2,6-Difluorophenyl)sulfonyl)phenylalanine can be found in various chemical databases .
Aplicaciones Científicas De Investigación
Antimicrobial Peptides
((2,6-Difluorophenyl)sulfonyl)phenylalanine: has been utilized in the development of antimicrobial peptides. These peptides, such as LS-BF1, display broad-spectrum antibacterial activity, including against ESKAPE pathogens, by disrupting cell membranes. They show promise for in vivo efficacy in eliminating bacteria in mouse infection models .
Cardiovascular Disease Research
This compound is used in the study of Endothelin Receptors related to cardiovascular diseases. For instance, TAK 044, an antagonist of Endothelin Receptor, inhibits ET-induced deterioration in various animal models and can be used to study ET-related diseases like acute myocardial infarction and acute renal failure .
Cancer Therapeutics
In cancer research, ((2,6-Difluorophenyl)sulfonyl)phenylalanine derivatives are explored for their potential as Bcl-2 family protein inhibitors. Compounds like 155H1 are stapled peptides that bind to hMcl1, a protein implicated in cancer cell survival, with high affinity .
Protease Activated Receptor (PAR) Agonists
The compound is also involved in the synthesis of biological active peptides that act as selective agonists for Protease Activated Receptor 1 (PAR-1). These agonists have a high level of specificity and can be used to study PAR-1 activation in vivo, which is significant in the context of thrombin-induced hepatocellular carcinoma .
Organic Luminophores
Research into organic luminophores that exhibit thermally activated delayed fluorescence (TADF) is crucial for applications like time-gated bio-sensing and temperature sensing((2,6-Difluorophenyl)sulfonyl)phenylalanine plays a role in the synthesis and study of these novel organic luminophores .
Peptide Labeling
The compound is used in peptide labeling to study peptide interactions and functions. For example, Endothelin 1 (swine, human), labeled with Alexa Fluor 488, is a synthetic peptide used to study potent endogenous vasoconstrictors through ET A and ET B receptors .
Propiedades
IUPAC Name |
2-[(2,6-difluorophenyl)sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO4S/c16-11-7-4-8-12(17)14(11)23(21,22)18-13(15(19)20)9-10-5-2-1-3-6-10/h1-8,13,18H,9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDWDUOCQIUQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



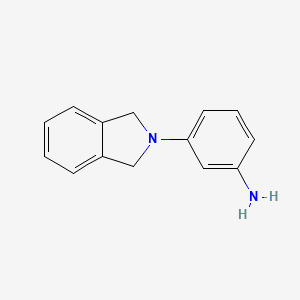
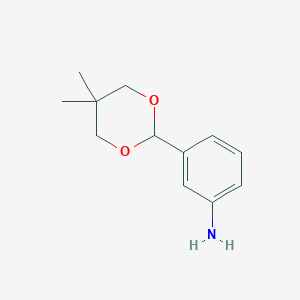

![Ethyl 5-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B1387803.png)
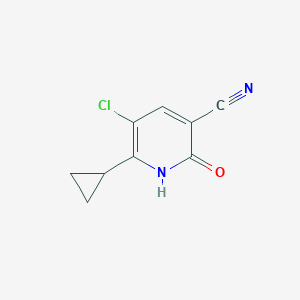
![Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1387807.png)
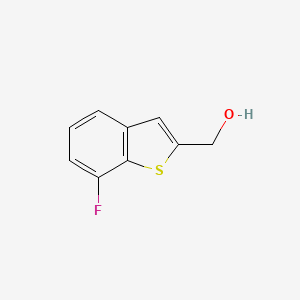
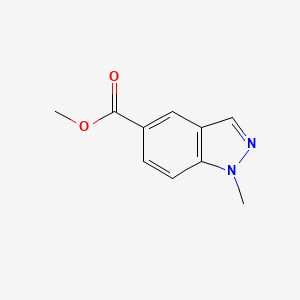
![methyl 4-(methylthio)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387812.png)
![[5-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol](/img/structure/B1387814.png)
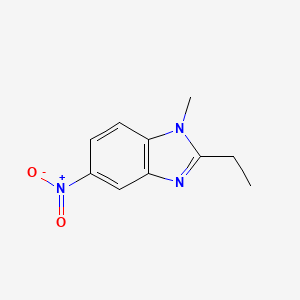
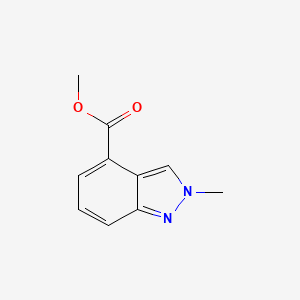
![{2-[2-(8-Methoxyquinolin-2-yl)ethyl]phenyl}amine](/img/structure/B1387819.png)
